Pilocarpidine

Stereochemistry Muscarinic Receptor Pharmacophore

Pilocarpidine (CAS 127-67-3) is an imidazole alkaloid that functions as a cholinergic agonist at muscarinic acetylcholine receptors. The compound is structurally characterized as a gamma-lactone and is a constituent found in the leaves of various Pilocarpus species.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 127-67-3
Cat. No. B094858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilocarpidine
CAS127-67-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC1C(COC1=O)CC2=CN=CN2
InChIInChI=1S/C10H14N2O2/c1-2-9-7(5-14-10(9)13)3-8-4-11-6-12-8/h4,6-7,9H,2-3,5H2,1H3,(H,11,12)/t7-,9-/m0/s1
InChIKeyQVRFSYRSSMDRPS-CBAPKCEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Pilocarpidine (CAS 127-67-3) – Sourcing Considerations for a Specialized Muscarinic Agonist Intermediate


Pilocarpidine (CAS 127-67-3) is an imidazole alkaloid that functions as a cholinergic agonist at muscarinic acetylcholine receptors [1]. The compound is structurally characterized as a gamma-lactone and is a constituent found in the leaves of various Pilocarpus species [2]. Unlike its widely used derivative pilocarpine, pilocarpidine serves a more specialized role in both research and industrial settings, primarily as a synthetic precursor and as a pharmacological tool for investigating structure-activity relationships within the muscarinic system [1].

Pilocarpidine (CAS 127-67-3) Procurement: Why a Generic Muscarinic Agonist Search is Insufficient


Scientific and industrial users seeking to source pilocarpidine cannot rely on a generic search for 'muscarinic agonists' or assume interchangeability with its more common derivative, pilocarpine. The primary differentiator is its precise role as a demethylated synthetic intermediate, a fact underscored by historical concerns that the presence of minor alkaloids like pilocarpidine in crude pilocarpine extracts was a marker of low purity and potential biological variance [1]. Procuring the compound by its specific CAS number (127-67-3) is essential to ensure material is fit for its intended purpose, whether that is use as a defined impurity standard for pharmaceutical analysis, a reactant in further chemical synthesis (such as methylation to yield pilocarpine [2]), or a specific agonist in structural biology studies where the absence of a methyl group alters receptor interaction [3].

Quantitative Evidence Guide for Selecting Pilocarpidine (CAS 127-67-3) Over Analogs and In-Class Alternatives


Stereochemical Purity: Distinguishing Pilocarpidine from its Inactive Isomer, Isopilocarpidine

The stereochemical integrity of pilocarpidine is paramount for its function as a cholinergic agonist. The (3S,4R) stereoisomer, known as pilocarpidine, is the biologically active form, whereas its (3R,4R) stereoisomer, isopilocarpidine, is classified as 'inactive' [1]. This differential activity underscores the critical importance of steric configuration for target engagement [2].

Stereochemistry Muscarinic Receptor Pharmacophore Conformational Analysis

Physical Form for Processing: Pilocarpidine's Viscous Liquid State vs. Pilocarpine's Crystalline Solid

A fundamental physical difference governs the handling and application of these alkaloids. Pilocarpidine is reported to be a viscous oil that decomposes upon attempted distillation, whereas the primary therapeutic agent, pilocarpine, is typically handled as a crystalline salt .

Physical Chemistry Formulation Pharmaceutics Analytical Chemistry

Analytical Marker: Pilocarpidine's Distinctive Optical Rotation vs. Pilocarpine

Pilocarpidine possesses a characteristic specific optical rotation of [α]20D +81.3° (H2O), a value that decreases to +35.2° upon the addition of alkali . This contrasts with the well-documented positive optical rotation for pilocarpine base, which is typically reported around +106° [1].

Analytical Chemistry Quality Control Impurity Profiling Polarimetry

Comparative Pharmacology: Pilocarpidine as a Less Potent Agonist Than Pilocarpine

Pilocarpidine exhibits a cholinergic agonist profile similar to that of pilocarpine, but with an overall weaker potency [1]. This difference in potency is a key characteristic for its application as a synthetic intermediate or a research tool for studying nuanced receptor activation.

Pharmacology Muscarinic Agonist In Vitro Potency

Chemical Reactivity: Methylation of Pilocarpidine to Yield Pilocarpine

Pilocarpidine serves as a key synthetic intermediate. Its primary distinction from pilocarpine is the absence of a methyl group on the imidazole ring nitrogen, which makes it a direct precursor that yields pilocarpine upon N-methylation [1].

Synthetic Chemistry Organic Synthesis Alkaloid Methylation

ADMET Profile: Predicted Absorption and Permeability of Pilocarpidine

Computational ADMET predictions provide a comparative baseline for evaluating pilocarpidine as a candidate. In silico analysis suggests pilocarpidine possesses a high probability (100%) of human intestinal absorption and an 80% probability of crossing the blood-brain barrier (BBB) [1].

ADMET In Silico Drug Discovery Pharmacokinetics

Recommended Procurement Scenarios for Pilocarpidine (CAS 127-67-3) in Research and Industry


Use as an Impurity Standard for Pilocarpine-Based Pharmaceuticals

Analytical and quality control laboratories should procure pilocarpidine as a reference standard. Since it is a known co-occurring alkaloid in Pilocarpus extracts, its presence is a marker of purity in pilocarpine preparations [1]. Its distinct optical rotation ([α]20D +81.3°) and physical state (viscous oil) relative to pilocarpine provide clear metrics for developing and validating methods like HPLC or polarimetry to quantify and ensure the purity of active pharmaceutical ingredients .

As a Key Intermediate in the Synthetic Pathway to Pilocarpine

Process chemists and manufacturing groups engaged in the synthesis of pilocarpine or related analogs should source pilocarpidine. Its status as the immediate N-demethylated precursor to pilocarpine makes it a critical starting material or late-stage intermediate [2]. The ability to methylate pilocarpidine to produce pilocarpine is a defining synthetic route that underscores its industrial relevance and differentiation from the final product [3].

As a Pharmacological Probe for Investigating Steric Effects on Muscarinic Receptors

Researchers in neuropharmacology and chemical biology should select pilocarpidine for structure-activity relationship (SAR) studies. The confirmed inactivity of its stereoisomer, isopilocarpidine, provides a built-in negative control, making the pair valuable for dissecting the stereochemical requirements for muscarinic receptor agonism [4]. Furthermore, its weaker potency compared to pilocarpine allows for the study of partial agonism and provides a different activation profile, which is useful for understanding receptor dynamics and signaling bias [5].

As a Unique Physicochemical Tool for Drug Development and Formulation

Pharmaceutical scientists exploring novel formulations should consider pilocarpidine for its distinct physicochemical profile. Its state as a viscous oil, as opposed to the crystalline salts of pilocarpine, presents unique challenges and opportunities in pre-formulation studies, such as investigating different drug delivery systems or solubility enhancement techniques . The in silico ADMET predictions, including 100% human intestinal absorption and 80% BBB permeability, further support its evaluation as a chemical probe for central nervous system targeting in early discovery [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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